molecular formula C11H17NO B2817739 [1-(2-Methoxyphenyl)propyl](methyl)amine CAS No. 104178-98-5

[1-(2-Methoxyphenyl)propyl](methyl)amine

Cat. No.: B2817739
CAS No.: 104178-98-5
M. Wt: 179.263
InChI Key: AQJWUFYHPCPVOG-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)propylamine: is an organic compound with the chemical formula C₁₁H₁₇NO . It is a liquid at room temperature and is known for its applications in various fields of chemistry and industry. The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propyl chain with a methylamine group.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-Methoxyphenyl)propylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors. It is used in research to understand its effects on biological systems.

Medicine

In medicine, derivatives of 1-(2-Methoxyphenyl)propylamine are explored for their therapeutic potential. They may act as precursors for drugs targeting specific pathways or conditions.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Safety and Hazards

Safety data for “1-(2-Methoxyphenyl)propylamine” is currently unavailable online . It is recommended to request an SDS or contact customer service for more assistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)propylamine typically involves the reaction of 2-methoxyphenylpropan-1-one with methylamine under reductive amination conditions. The process can be summarized as follows:

    Starting Material: 2-methoxyphenylpropan-1-one.

    Reagent: Methylamine.

    Catalyst: A reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst like palladium on carbon.

    Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of 1-(2-Methoxyphenyl)propylamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and catalysts is crucial to achieve high yields and purity of the final product. The reaction mixture is typically purified by distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 1-(2-Methoxyphenyl)propylamine can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)propylamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the amine functionality play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The compound may modulate signaling pathways, enzyme activity, or receptor function, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)ethylamine: Similar structure but with an ethyl chain instead of a propyl chain.

    1-(2-Methoxyphenyl)propylamine: Similar structure but with an ethylamine group instead of a methylamine group.

    1-(2-Methoxyphenyl)propylamine: Similar structure but with a dimethylamine group.

Uniqueness

The uniqueness of 1-(2-Methoxyphenyl)propylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the propyl chain and methylamine group provide specific binding characteristics and reactivity patterns.

Properties

IUPAC Name

1-(2-methoxyphenyl)-N-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-4-10(12-2)9-7-5-6-8-11(9)13-3/h5-8,10,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJWUFYHPCPVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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